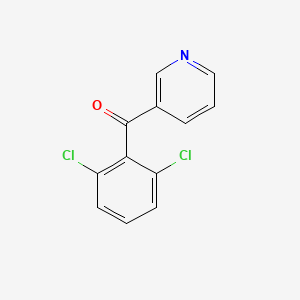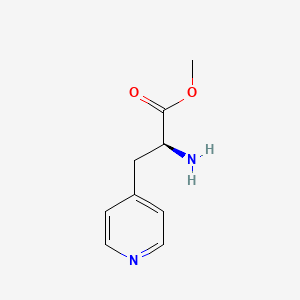![molecular formula C15H19N3O4 B12990786 (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B12990786.png)
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a complex organic compound with a unique structure that includes an amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-b]pyridine ring system, followed by the introduction of the amino acid side chain and the Boc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various organic solvents, such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, DCM, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The compound’s unique structure allows it to bind to specific sites on proteins, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indole-5-yl)propanoic acid
- (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrole-5-yl)propanoic acid
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is unique due to its pyrrolo[2,3-b]pyridine ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H19N3O4 |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)18-5-4-10-6-9(8-17-12(10)18)7-11(16)13(19)20/h4-6,8,11H,7,16H2,1-3H3,(H,19,20)/t11-/m0/s1 |
Clé InChI |
KYYZLOALYOANSZ-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


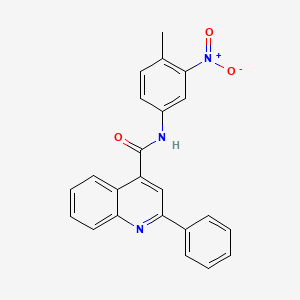

![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
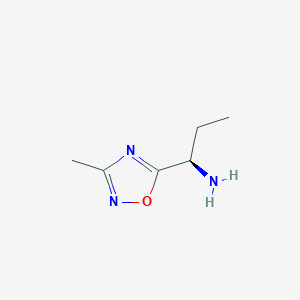
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
![N1-(4-Chlorophenyl)-N2-(1-(2-(5-guanidinopentanamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide](/img/structure/B12990727.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)
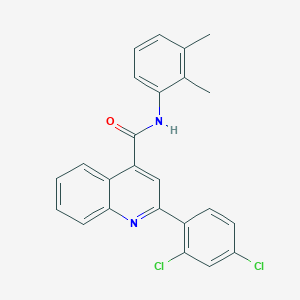

![N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine](/img/structure/B12990741.png)

![Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12990748.png)
